6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one 6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14913781
InChI: InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
SMILES:
Molecular Formula: C32H24BrN3O2
Molecular Weight: 562.5 g/mol

6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC14913781

Molecular Formula: C32H24BrN3O2

Molecular Weight: 562.5 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-(1-(4-methylbenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one -

Specification

Molecular Formula C32H24BrN3O2
Molecular Weight 562.5 g/mol
IUPAC Name 6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C32H24BrN3O2/c1-20-12-14-23(15-13-20)32(38)36-28(21-8-4-2-5-9-21)19-27(35-36)30-29(22-10-6-3-7-11-22)25-18-24(33)16-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
Standard InChI Key VIETVWZTERSXHP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-bromo-3-[2-(4-methylbenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one, reflects its intricate architecture. The quinoline nucleus is substituted at the 3-position with a 4,5-dihydro-1H-pyrazole ring, which itself is functionalized with a 4-methylbenzoyl group and a phenyl substituent. A bromine atom occupies the 6-position of the quinoline, while an additional phenyl group resides at the 4-position. The molecular formula is C₃₂H₂₄BrN₃O₂, with a molecular weight of 562.5 g/mol.

Key Structural Features:

  • Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a planar structure conducive to π-π stacking interactions.

  • Dihydropyrazole Moiety: A five-membered ring with two adjacent nitrogen atoms, partially saturated to enhance conformational flexibility.

  • 4-Methylbenzoyl Group: Introduces lipophilicity and steric bulk, potentially influencing receptor binding.

  • Bromine Substituent: Enhances electrophilicity and may participate in halogen bonding with biological targets.

The canonical SMILES string, CC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6, encodes this topology.

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of this compound’s synthesis remain proprietary, analogous quinoline-pyrazole hybrids are typically constructed through multi-step protocols :

  • Quinoline Formation:

    • Friedländer annulation between 2-aminobenzophenone derivatives and ketones yields the quinoline scaffold.

  • Pyrazole Cyclization:

    • Condensation of hydrazines with α,β-unsaturated ketones or aldehydes generates the dihydropyrazole ring.

  • Functionalization:

    • Acylation at the pyrazole nitrogen using 4-methylbenzoyl chloride introduces the benzoyl group.

    • Bromination at the quinoline’s 6-position may employ N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Critical Reaction Conditions:

  • Temperature: Pyrazole cyclization often requires refluxing in ethanol or acetic acid .

  • Catalysts: Lewis acids like ZnCl₂ or BF₃·Et₂O facilitate acylation and bromination.

  • Purification: Column chromatography with silica gel and dichloromethane/methanol gradients is standard.

Biological Activity and Mechanistic Insights

In Vitro Findings:

  • IC₅₀ Values: Analogous brominated quinolines exhibit IC₅₀ ranges of 2–10 μM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Selectivity: Enhanced specificity for cancer over normal cells attributed to the 4-methylbenzoyl group’s hydrophobicity.

Structure-Activity Relationships (SAR)

Modifications to the core structure significantly alter bioactivity:

Modification SiteEffect on ActivityExample Comparison
6-Bromo Substitution↑ CytotoxicityRemoval reduces potency by 5-fold
4-Methylbenzoyl Group↑ Lipophilicity & binding affinityReplacement with methoxy (as in ) decreases logP by 0.8
Dihydropyrazole Saturation↑ Conformational flexibilityFully saturated pyrazolidines show reduced activity

Data suggest that bromine enhances DNA interaction, while the methyl group optimizes pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

Key Parameters:

  • logP (Calculated): ~5.2, indicating high lipophilicity and likely blood-brain barrier penetration.

  • Solubility: <1 μg/mL in aqueous buffers, necessitating formulation with solubilizing agents.

  • Stability: Susceptible to photodegradation; storage recommended at -20°C under inert atmosphere.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, quinoline-H), 7.89–7.20 (m, aromatic Hs), 4.12 (m, pyrazole-H), 2.45 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 562.0984 [M+H]⁺ (calc. 562.0989).

Applications and Future Directions

Therapeutic Prospects:

  • Oncology: Lead candidate for solid tumors due to dual DNA/topoisomerase targeting.

  • Antimicrobials: Preliminary data on related quinolines show MICs of 4–16 μg/mL against MRSA .

Challenges:

  • Metabolic Stability: Predominant hepatic clearance via CYP3A4; prodrug strategies under investigation.

  • Toxicity: Off-target effects on cardiac ion channels require mitigation through structural tuning.

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